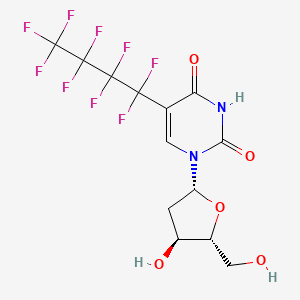
2'-Deoxy-5-(nonafluorobutyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-(nonafluorobutyl)uridine is a synthetic nucleoside analog that belongs to the class of pyrimidine 2’-deoxyribonucleosides. This compound is structurally similar to uridine but features a nonafluorobutyl group at the 5-position of the uracil ring. It is primarily studied for its potential antiviral properties and its role in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-(nonafluorobutyl)uridine typically involves the modification of uridine derivativesThe reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-5-(nonafluorobutyl)uridine are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods may include continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-(nonafluorobutyl)uridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the nonafluorobutyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while substitution reactions can introduce various functional groups at the 5-position of the uracil ring .
Scientific Research Applications
2’-Deoxy-5-(nonafluorobutyl)uridine has several scientific research applications, including:
Antiviral Research: It has shown potential as an antiviral agent, particularly against influenza A virus.
Biochemical Studies: Used in studies involving nucleoside analogs to understand DNA and RNA synthesis and repair mechanisms.
Medicinal Chemistry: Investigated for its potential therapeutic applications in treating viral infections and certain cancers.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-(nonafluorobutyl)uridine involves its incorporation into viral DNA or RNA, leading to the inhibition of viral replication. The nonafluorobutyl group enhances its lipophilicity, allowing better cellular uptake and interaction with viral enzymes. This compound targets viral polymerases and disrupts the normal synthesis of viral nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: Lacks the nonafluorobutyl group and is less lipophilic.
5-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 5-position, used as an antineoplastic agent.
Idoxuridine: Features an iodine atom at the 5-position, used as an antiviral drug.
Uniqueness
2’-Deoxy-5-(nonafluorobutyl)uridine is unique due to its nonafluorobutyl group, which significantly enhances its lipophilicity and antiviral activity. This structural modification allows it to interact more effectively with viral enzymes and cellular components, making it a promising candidate for antiviral therapies .
Properties
CAS No. |
58671-35-5 |
|---|---|
Molecular Formula |
C13H11F9N2O5 |
Molecular Weight |
446.22 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H11F9N2O5/c14-10(15,11(16,17)12(18,19)13(20,21)22)4-2-24(9(28)23-8(4)27)7-1-5(26)6(3-25)29-7/h2,5-7,25-26H,1,3H2,(H,23,27,28)/t5-,6+,7+/m0/s1 |
InChI Key |
JTJAXTDUPYESRS-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















